Cas no 2228495-00-7 (2-(3-bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine)
2-(3-bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(3-bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine
- 2228495-00-7
- EN300-1907050
-
- Inchi: 1S/C9H11BrN2O/c1-13-8-4-12-3-6(10)9(8)5-2-7(5)11/h3-5,7H,2,11H2,1H3
- InChI Key: QIKQWJMTTDHCLV-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC(=C1C1CC1N)OC
Computed Properties
- Exact Mass: 242.00548g/mol
- Monoisotopic Mass: 242.00548g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 48.1Ų
2-(3-bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1907050-1g |
2-(3-bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine |
2228495-00-7 | 1g |
$1371.0 | 2023-09-18 | ||
| Enamine | EN300-1907050-5g |
2-(3-bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine |
2228495-00-7 | 5g |
$3977.0 | 2023-09-18 | ||
| Enamine | EN300-1907050-10g |
2-(3-bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine |
2228495-00-7 | 10g |
$5897.0 | 2023-09-18 | ||
| Enamine | EN300-1907050-0.05g |
2-(3-bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine |
2228495-00-7 | 0.05g |
$1152.0 | 2023-09-18 | ||
| Enamine | EN300-1907050-0.1g |
2-(3-bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine |
2228495-00-7 | 0.1g |
$1207.0 | 2023-09-18 | ||
| Enamine | EN300-1907050-0.25g |
2-(3-bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine |
2228495-00-7 | 0.25g |
$1262.0 | 2023-09-18 | ||
| Enamine | EN300-1907050-0.5g |
2-(3-bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine |
2228495-00-7 | 0.5g |
$1316.0 | 2023-09-18 | ||
| Enamine | EN300-1907050-1.0g |
2-(3-bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine |
2228495-00-7 | 1g |
$1371.0 | 2023-06-01 | ||
| Enamine | EN300-1907050-2.5g |
2-(3-bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine |
2228495-00-7 | 2.5g |
$2688.0 | 2023-09-18 | ||
| Enamine | EN300-1907050-5.0g |
2-(3-bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine |
2228495-00-7 | 5g |
$3977.0 | 2023-06-01 |
2-(3-bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 2-(3-bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine
Recent Advances in the Study of 2-(3-bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine (CAS: 2228495-00-7)
The compound 2-(3-bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine (CAS: 2228495-00-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the unique structural features of 2-(3-bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine, which make it a promising scaffold for the design of novel bioactive molecules. The presence of the bromine and methoxy substituents on the pyridine ring, combined with the cyclopropane-amine moiety, provides opportunities for diverse chemical modifications and interactions with biological targets. Researchers have explored its potential as a building block for the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents.
In a study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficient synthesis of 2-(3-bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine via a multi-step route involving palladium-catalyzed cross-coupling reactions and cyclopropanation. The compound exhibited moderate inhibitory activity against several protein kinases, suggesting its potential as a lead compound for further optimization. Additionally, computational docking studies revealed favorable binding interactions with the ATP-binding sites of certain kinases, providing insights into its mechanism of action.
Another recent investigation focused on the compound's potential as a modulator of neurotransmitter systems. Preliminary in vitro assays indicated that 2-(3-bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine interacts with serotonin and dopamine receptors, albeit with low affinity. These findings open new avenues for structural modifications to enhance selectivity and potency, particularly for central nervous system (CNS) disorders.
Furthermore, the compound's physicochemical properties, including its solubility, stability, and permeability, have been characterized to assess its drug-likeness. While the current form shows limitations in oral bioavailability, prodrug strategies and formulation optimizations are being explored to overcome these challenges. The bromine atom in the structure also offers a handle for further derivatization via cross-coupling reactions, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.
In conclusion, 2-(3-bromo-5-methoxypyridin-4-yl)cyclopropan-1-amine (CAS: 2228495-00-7) represents a versatile and promising scaffold in medicinal chemistry. Ongoing research efforts are focused on optimizing its pharmacological profile and exploring its therapeutic potential across various disease areas. Future studies will likely delve deeper into its mechanism of action, in vivo efficacy, and toxicological properties to advance its development as a drug candidate.
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